3,8-Dimethylquinoxalin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,8-dimethylquinoxalin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-6-3-8(11)4-9-10(6)12-5-7(2)13-9/h3-5H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSLOZYGPQLVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NC(=CN=C12)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545603 | |

| Record name | 3,8-Dimethylquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103139-99-7 | |

| Record name | 3,8-Dimethylquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of 3,8-Dimethylquinoxalin-6-amine

Introduction

3,8-Dimethylquinoxalin-6-amine is a heterocyclic aromatic amine belonging to the quinoxaline family. The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of various biologically active compounds. This guide provides a detailed examination of the predicted chemical properties, and structural features of this compound, drawing inferences from related molecules to facilitate further research and application in drug discovery and materials science.

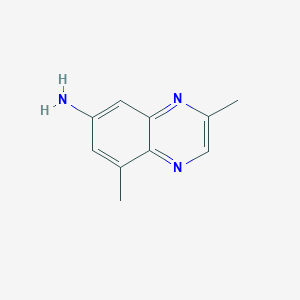

Chemical Structure

The structure of this compound consists of a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring. In this specific derivative, methyl groups are substituted at positions 3 and 8, and an amine group is attached at position 6.

Systematic Name: this compound

Core Structure Visualization:

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted and inferred physicochemical properties of this compound. These values are estimations based on the properties of quinoxalin-6-amine and related dimethylquinoxaline derivatives.

| Property | Predicted/Inferred Value | Reference Compound(s) | Citation |

| Molecular Formula | C₁₀H₁₁N₃ | - | - |

| Molecular Weight | 173.22 g/mol | - | - |

| Appearance | Likely a yellow to brown solid | Quinoxalin-6-amine is a yellow solid. | [1] |

| Melting Point (°C) | 190-195 | 6-Amino-2,3-dimethylquinoxaline | [2] |

| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, chloroform, and ethyl acetate. Likely sparingly soluble in water. | Quinoxalin-6-amine is soluble in DMSO, methanol, and slightly soluble in water. | [3][4] |

| pKa | The amine group is expected to be weakly basic. | The pKa of quinoxalin-6-amine is predicted to be around 2.57. | [1] |

Synthesis

A definitive, optimized synthesis protocol for this compound is not documented in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for quinoxaline synthesis. The most common approach involves the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound.

A logical synthetic pathway would likely involve two key steps:

-

Nitration: Introduction of a nitro group onto a dimethyl-substituted benzene ring, followed by reduction to the corresponding diamine.

-

Condensation: Reaction of the resulting diamine with a suitable 1,2-dicarbonyl compound to form the quinoxaline ring.

-

Reduction: Conversion of a nitro group to an amine if the starting material was a nitro-substituted diamine.

A potential starting material could be 4,5-dimethyl-2-nitroaniline, which can be reduced to 1,2-diamino-4,5-dimethylbenzene. This intermediate could then be reacted with glyoxal to form 6,7-dimethylquinoxaline. Subsequent nitration and reduction would be required to introduce the 6-amino group, but this would likely result in a mixture of isomers.

A more direct, albeit hypothetical, approach is outlined below.

Hypothetical Synthesis Workflow

Caption: A hypothetical workflow for the synthesis of this compound.

General Experimental Protocol for Quinoxaline Synthesis

The following is a general protocol for the synthesis of quinoxaline derivatives, which could be adapted for the synthesis of this compound, assuming the appropriate starting materials are available.

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Predicted Spectroscopic Properties

Direct spectroscopic data for this compound is unavailable. The following sections provide predicted spectroscopic characteristics based on data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the quinoxaline ring, the protons of the two methyl groups, and the protons of the amine group.

Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):

| Protons | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Rationale/Reference Compound |

| Aromatic CH (C2-H) | ~8.5 - 8.7 | Singlet | - | Quinoxalin-6-amine shows aromatic protons in this region. |

| Aromatic CH (C5-H) | ~7.0 - 7.2 | Singlet | - | Electron-donating effect of the amino group at C6 and methyl at C8 will shield this proton. |

| Aromatic CH (C7-H) | ~7.7 - 7.9 | Singlet | - | The methyl group at C8 will influence this proton's environment. |

| Methyl (C3-CH₃) | ~2.5 - 2.7 | Singlet | - | Based on 2,3-dimethylquinoxaline. |

| Methyl (C8-CH₃) | ~2.4 - 2.6 | Singlet | - | Aromatic methyl groups typically appear in this region. |

| Amine (NH₂) | ~4.0 - 5.0 | Broad Singlet | - | The chemical shift of amine protons is variable and depends on solvent and concentration. Based on quinoxalin-6-amine.[1] |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts (in ppm):

| Carbon | Predicted Chemical Shift (δ) | Rationale/Reference Compound |

| C2 | ~143 - 145 | Based on quinoxaline derivatives. |

| C3 | ~153 - 155 | Substituted carbon with a methyl group. |

| C4a | ~138 - 140 | Bridgehead carbon. |

| C5 | ~115 - 118 | Shielded by the adjacent amino group. |

| C6 | ~145 - 148 | Carbon bearing the amino group. |

| C7 | ~128 - 130 | Aromatic carbon. |

| C8 | ~135 - 138 | Carbon bearing the methyl group. |

| C8a | ~140 - 142 | Bridgehead carbon. |

| C3-CH₃ | ~20 - 23 | Typical for methyl groups on an aromatic ring. |

| C8-CH₃ | ~18 - 21 | Typical for methyl groups on an aromatic ring. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands (in cm⁻¹):

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp | Primary amines typically show two bands in this region. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | From the methyl groups. |

| C=N Stretch | ~1600 - 1650 | Medium to Strong | Characteristic of the pyrazine ring. |

| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium to Strong | Multiple bands are expected. |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong |

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Notes |

| [M]⁺ | 173 | Molecular ion peak corresponding to the molecular weight of C₁₀H₁₁N₃. |

| [M-CH₃]⁺ | 158 | Loss of a methyl group. |

| [M-HCN]⁺ | 146 | A common fragmentation pathway for nitrogen-containing heterocycles. |

Chemical Reactivity

The chemical reactivity of this compound will be influenced by the quinoxaline ring system, the electron-donating amino group, and the two methyl groups.

-

Reactions of the Amino Group: The primary amino group at the C6 position is expected to undergo typical reactions of aromatic amines.

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This reaction might require a base to neutralize the acid produced.

-

Alkylation: Reaction with alkyl halides, which could lead to a mixture of mono- and di-alkylated products.

-

Diazotization: The amino group can be converted to a diazonium salt by reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Diazonium salts are versatile intermediates that can be converted to a wide range of other functional groups.

-

-

Electrophilic Aromatic Substitution: The quinoxaline ring itself is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, the presence of the strongly activating amino group at C6 and the weakly activating methyl group at C8 will direct incoming electrophiles to the ortho and para positions of the benzene ring portion. The most likely positions for electrophilic attack would be C5 and C7.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the quinoxaline scaffold is present in numerous compounds with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[5] The presence of the dimethyl and amino substituents could modulate the biological activity of the quinoxaline core.

Given its structure, this compound could be a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. Its potential applications could be in the development of:

-

Kinase Inhibitors: Many quinoxaline derivatives have been shown to inhibit various protein kinases.

-

Antimicrobial Agents: The quinoxaline ring is a key component of several antibiotics.

-

Anticancer Agents: The antiproliferative activity of quinoxaline derivatives is an active area of research.[6]

-

Organic Materials: Quinoxaline-based compounds are being explored for their use in organic light-emitting diodes (OLEDs) and other electronic applications.

Conclusion

This compound is a structurally interesting molecule with potential for applications in medicinal chemistry and materials science. Although direct experimental data is currently lacking, this guide provides a comprehensive theoretical framework of its chemical properties, structure, and potential reactivity based on established chemical principles and data from related compounds. Further experimental investigation is warranted to validate these predictions and explore the full potential of this compound. Researchers and drug development professionals can use this guide as a starting point for their investigations into this and other novel quinoxaline derivatives.

References

- 1. sapub.org [sapub.org]

- 2. youtube.com [youtube.com]

- 3. 6-Aminoquinoxaline | 6298-37-9 | FA05410 | Biosynth [biosynth.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3,8-Dimethylquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 3,8-Dimethylquinoxalin-6-amine. Due to the limited availability of direct experimental data for this specific isomer, this document presents a plausible synthetic protocol and predicted spectroscopic data based on the analysis of the parent molecule, 6-aminoquinoxaline, and general principles of spectroscopy. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Experimental Protocols

The synthesis of this compound can be achieved through the condensation reaction of a substituted aromatic diamine with a 1,2-dicarbonyl compound. A general and effective method is adapted from the synthesis of other substituted quinoxalin-6-amines.[1][2]

Proposed Synthesis of this compound:

The synthesis involves a two-step process starting from commercially available materials. The first step is the nitration of 2,5-dimethylaniline, followed by reduction of the nitro group and subsequent condensation. A more direct route involves the condensation of 2-methyl-benzene-1,3,4-triamine with methylglyoxal. However, the availability of the triamine can be limited. A plausible and commonly employed route is the condensation of a substituted o-phenylenediamine with a dicarbonyl compound.

Step 1: Synthesis of 4-Amino-3-methyl-5-nitroaniline

This intermediate can be synthesized through controlled nitration of N-acetyl-2-methyl-p-phenylenediamine followed by deprotection.

Step 2: Reduction of the Nitro Group to form 2-Methyl-benzene-1,3,4-triamine

The nitro group of 4-Amino-3-methyl-5-nitroaniline is reduced to an amine using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation (e.g., H₂, Pd/C).

Step 3: Condensation with Methylglyoxal

The resulting 2-Methyl-benzene-1,3,4-triamine is then reacted with methylglyoxal in a suitable solvent like ethanol or acetic acid, often under reflux, to yield this compound.[1]

Detailed Protocol for Condensation (Step 3):

-

To a solution of 2-Methyl-benzene-1,3,4-triamine (1 mmol) in ethanol (20 mL), an aqueous solution of methylglyoxal (40 wt. %, 1.1 mmol) is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Predicted Spectroscopic Data for this compound

The introduction of two methyl groups to the 6-aminoquinoxaline core is expected to have predictable effects on the spectroscopic data.

-

¹H NMR: A new singlet corresponding to the methyl group at the C3 position is expected to appear in the aliphatic region (around 2.5-2.8 ppm). The methyl group at the C8 position will also appear as a singlet in a similar region. The aromatic protons will experience slight shifts due to the electronic effects of the new methyl groups.

-

¹³C NMR: Two new signals for the methyl carbons will appear in the upfield region (around 15-25 ppm). The signals for the aromatic carbons, particularly C3 and C8, will be shifted downfield due to the substitution.

-

IR Spectroscopy: The spectrum will be more complex in the fingerprint region. The characteristic N-H stretching and bending vibrations of the primary amine will still be present. Additional C-H stretching and bending vibrations for the methyl groups will be observed.

-

Mass Spectrometry: The molecular ion peak will be shifted by the mass of two methyl groups (CH₃ = 15.02 Da each). The predicted molecular weight of this compound (C₁₀H₁₁N₃) is approximately 173.22 g/mol . Therefore, the [M]⁺ peak is expected at m/z 173.

Spectroscopic Data of 6-Aminoquinoxaline

The following tables summarize the available spectroscopic data for the parent compound, 6-aminoquinoxaline.

Table 1: ¹H NMR Data of 6-Aminoquinoxaline

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Predicted | ||

| ~8.6 | d | H-2 |

| ~8.5 | d | H-3 |

| ~7.8 | d | H-5 |

| ~7.2 | dd | H-7 |

| ~7.0 | d | H-8 |

| ~4.0 | br s | -NH₂ |

Note: Actual experimental values may vary depending on the solvent and instrument. A proton NMR spectrum is available on PubChem.[3]

Table 2: Predicted ¹³C NMR Data of 6-Aminoquinoxaline

| Chemical Shift (ppm) | Assignment |

| Predicted | |

| ~145 | C-2 |

| ~144 | C-3 |

| ~148 | C-6 |

| ~140 | C-8a |

| ~138 | C-4a |

| ~129 | C-5 |

| ~122 | C-8 |

| ~106 | C-7 |

Note: These are estimated values based on computational predictions and comparison with similar structures.

Table 3: IR Spectroscopic Data of 6-Aminoquinoxaline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H Stretch (Amine) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 1640-1600 | Strong | N-H Bend (Amine) |

| 1600-1450 | Medium-Strong | C=C Stretch (Aromatic) |

| 1350-1250 | Strong | C-N Stretch (Aromatic Amine) |

Note: The IR spectrum of quinoxaline shows characteristic aromatic C-H stretching and ring vibrations. The presence of the amino group in 6-aminoquinoxaline introduces N-H stretching and bending modes.

Table 4: Mass Spectrometry Data of 6-Aminoquinoxaline

| m/z | Relative Intensity | Assignment |

| 145 | 100% | [M]⁺ (Molecular Ion) |

| 118 | High | [M-HCN]⁺ |

| 91 | Medium | [C₆H₅N]⁺ |

Source: PubChem CID 237859.[3] The fragmentation pattern is characteristic of quinoxaline derivatives, often involving the loss of HCN.

References

- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Quinoxalinamine | C8H7N3 | CID 237859 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and synthesis of novel quinoxaline derivatives

An In-depth Technical Guide to the Discovery and Synthesis of Novel Quinoxaline Derivatives

Introduction

Quinoxalines, also known as benzopyrazines, are a significant class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1][2] This scaffold is of paramount interest in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][3] The versatile structure of quinoxaline allows for extensive functionalization, making it a privileged pharmacophore in drug discovery.[4][5]

Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and antimalarial activities.[1][6][7][8][9] Their mechanism of action is often attributed to their ability to interact with various biological targets, including protein kinases, making them a focal point for the development of targeted therapies.[10][11][12] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel quinoxaline derivatives for researchers and drug development professionals.

General Synthesis Strategies

The most prevalent and effective method for synthesizing the quinoxaline core involves the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[7][13][14] This reaction is versatile and can be performed using a variety of catalysts and conditions.[14] Modern synthetic approaches often employ green chemistry principles, such as the use of nano-catalysts, microwave irradiation, or solvent-free conditions to improve yields and reduce reaction times.[2][7][15] Other notable strategies include the oxidative coupling of epoxides with 1,2-diamines and the intramolecular cyclization of N-substituted aromatic o-diamines.[13][15]

The general workflow for the discovery of novel quinoxaline derivatives is a multi-step process that begins with scaffold design and culminates in biological activity assessment.

Biological Activity of Novel Quinoxaline Derivatives

Quinoxalines have been extensively studied for their therapeutic potential, with particularly promising results in the fields of oncology and infectious diseases.

Anticancer Activity

Many quinoxaline derivatives exert their anticancer effects by acting as selective ATP competitive inhibitors of various protein kinases, which are crucial for cell signaling, proliferation, and survival.[10][11] Key targets include the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[10][11]

The inhibition of these signaling pathways can halt tumor growth and induce apoptosis. For example, certain quinoxaline derivatives have been shown to be potent EGFR inhibitors.[11]

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound ID | Target Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 1 | A549 (Lung Cancer) | 2.7 | [11] |

| Compound 3 | MCF7 (Breast Cancer) | 2.2 | [11] |

| VIId | HCT116 (Colon Carcinoma) | - | [10] |

| VIIIa | HepG2 (Liver Carcinoma) | - | [10] |

| XVa | MCF-7 (Breast Adenocarcinoma) | - | [10] |

Note: Specific IC₅₀ values for compounds VIId, VIIIa, and XVa were noted as promising but not quantified in the source text.

Antimicrobial Activity

Novel quinoxaline derivatives have also shown significant activity against a range of microbial pathogens, including bacteria and fungi.[6][16][17][18] The incorporation of moieties like sulfonamides can enhance the antimicrobial properties of the quinoxaline scaffold.[5]

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound ID | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 5j | Rhizoctonia solani (Fungus) | EC₅₀ | 8.54 µg/mL | [16] |

| 5t | Rhizoctonia solani (Fungus) | EC₅₀ | 12.01 µg/mL | [16] |

| 5k | Acidovorax citrulli (Bacterium) | Good Activity | - | [16] |

| Sulfonamide 74 | S. aureus | Zone of Inhibition (ZOI) | 15 mm | [5] |

| Sulfonamide 74 | E. coli | Zone of Inhibition (ZOI) | 10 mm | [5] |

| Sulfonamide 75 | S. aureus | Zone of Inhibition (ZOI) | 14 mm |[5] |

Structure-Activity Relationship (SAR)

The study of Structure-Activity Relationships (SAR) is crucial for optimizing the therapeutic potential of quinoxaline derivatives.[4][19] SAR analyses help identify the chemical substitutions on the quinoxaline nucleus that are critical for biological activity, guiding the design of more potent and selective compounds.[19][20] For example, in a series of quinoxaline sulfonamides, it was found that the presence of an ortho-hydroxyl (-OH) group on the phenylsulfonamide moiety enhanced antibacterial activity, while a methoxyphenyl group decreased it.[5]

Detailed Experimental Protocols

General Protocol for Synthesis of Quinoxaline Derivatives

This protocol describes the common condensation method for synthesizing quinoxalines.[13][21]

-

Reaction Setup: Add a stoichiometric amount of a substituted aryl-1,2-diamine and a 1,2-dicarbonyl compound to an oven-dried round-bottom flask containing a magnetic stirrer and a suitable solvent (e.g., ethanol, toluene).[13][14][21]

-

Catalyst Addition: Introduce the chosen catalyst. This can range from a strong acid to a heterogeneous nano-catalyst.[13][15]

-

Reaction Monitoring: Stir the mixture at the appropriate temperature (room temperature to reflux).[13][14] Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is fully consumed.[21]

-

Work-up: Once complete, quench the reaction, if necessary (e.g., with a saturated sodium bicarbonate solution for acid-catalyzed reactions).[21] Extract the product into an organic solvent like ethyl acetate.[21]

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.[21] Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[21]

-

Characterization: Confirm the structure and purity (>95%) of the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.[21]

Protocol for Antimicrobial Activity Screening (Agar Diffusion Method)

This protocol is a standard method for evaluating the antimicrobial properties of synthesized compounds.[8][18]

-

Media Preparation: Prepare and sterilize the appropriate agar media (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

-

Inoculation: Inoculate the agar plates uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[18]

-

Compound Application: Dissolve the synthesized quinoxaline derivatives in a suitable solvent like DMSO to a known concentration (e.g., 10 mg/mL).[8] Aseptically place sterile paper discs (or create wells in the agar) onto the inoculated plate and impregnate them with a specific volume of the compound solution (e.g., 50 µ g/disk ).[8]

-

Controls: Use a solvent-only disc (negative control) and discs impregnated with standard antibiotics (e.g., ciprofloxacin, streptomycin) or antifungals (e.g., mycostatin) as positive controls.[6][8]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 24-48 hours at 37°C for bacteria).

-

Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.[5][18]

Conclusion and Future Outlook

The quinoxaline scaffold remains a highly valuable and versatile framework in the field of medicinal chemistry.[1][3] The continuous development of novel, efficient, and environmentally friendly synthetic methods is expanding the chemical diversity of accessible derivatives.[2][15] The potent anticancer and antimicrobial activities exhibited by these compounds highlight their potential for addressing significant global health challenges like therapeutic resistance.[1][19] Future research will likely focus on the fine-tuning of SAR to develop next-generation quinoxaline-based therapeutic agents with enhanced potency, selectivity, and improved safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 12. repository.msa.edu.eg [repository.msa.edu.eg]

- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]

- 16. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]

- 18. arcjournals.org [arcjournals.org]

- 19. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quinoxaline derivative synthesis [bio-protocol.org]

The Diverse Biological Activities of Substituted Quinoxaline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of substituted quinoxaline compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways.

Anticancer Activity of Substituted Quinoxalines

Quinoxaline derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines, operating through various mechanisms of action.[1] These compounds have been shown to target key enzymes and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Protein Kinases

A primary mechanism of the anticancer activity of quinoxalines is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2]

Several quinoxaline derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed in various cancers.[1][3] By blocking the ATP-binding site of EGFR, these compounds can suppress downstream signaling pathways.

Quantitative Data for EGFR Inhibition

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | HCT116 (Colon) | 0.81 | [4] |

| HepG2 (Liver) | 1.23 | [4] | |

| MCF-7 (Breast) | 2.91 | [4] | |

| Compound 13 | HCT116 (Colon) | 1.52 | [4] |

| HepG2 (Liver) | 2.18 | [4] | |

| MCF-7 (Breast) | 0.94 | [4] | |

| Compound 3 | HCT116 (Colon) | 2.51 | [3] |

| HepG2 (Liver) | 4.22 | [3] | |

| MCF-7 (Breast) | 2.27 | [3] | |

| Compound 17 | HCT116 (Colon) | 1.72 | [3] |

| HepG2 (Liver) | 1.85 | [3] | |

| MCF-7 (Breast) | 1.92 | [3] |

Signaling Pathway: EGFR Inhibition by Quinoxaline Derivatives

Caption: EGFR signaling pathway and its inhibition by quinoxaline derivatives.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily mediated by VEGFR-2. Quinoxaline derivatives have been developed as potent VEGFR-2 inhibitors, thereby impeding tumor angiogenesis.[5][6]

Quantitative Data for VEGFR-2 Inhibition

| Compound ID | IC50 (nM) | Reference |

| Compound 17b | 2.7 | [6] |

| Compound 23j | 3.7 | [7] |

| Sorafenib (Control) | 3.12 | [7] |

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme for DNA replication and cell division. Certain quinoxaline derivatives act as Topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells.[8][9]

Quantitative Data for Topoisomerase II Inhibition

| Compound ID | IC50 (µM) | Reference |

| Compound III | 21.98 | [8] |

| Compound IV | 7.529 | [8] |

| Doxorubicin (Control) | (Not specified) | [8] |

| Compound 13 | 15.3 | [10] |

| Compound 15 | 6.4 | [10] |

| Compound 16 | 8.2 | [10] |

| Compound 19 | 11.7 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11][12]

Materials:

-

96-well plates

-

Cancer cell lines

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Substituted quinoxaline compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Experimental Workflow: MTT Assay

Caption: A typical workflow for determining the cytotoxicity of quinoxaline derivatives using the MTT assay.

Antimicrobial Activity of Substituted Quinoxalines

Quinoxaline derivatives have been extensively investigated for their activity against a broad range of pathogenic microorganisms, including bacteria and fungi.[13][14]

Antibacterial Activity

Substituted quinoxalines have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data for Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound ID | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |

| 5a | 12.5 | 25 | 25 | 50 | [13] |

| 5c | 6.25 | 12.5 | 12.5 | 25 | [13] |

| 5d | 6.25 | 12.5 | 12.5 | 25 | [13] |

| 7a | 12.5 | 25 | 12.5 | 50 | [13] |

| 7c | 6.25 | 12.5 | 12.5 | 25 | [13] |

| Ciprofloxacin (Control) | 6.25 | 6.25 | 6.25 | 6.25 | [13] |

Antifungal Activity

Several quinoxaline derivatives have also demonstrated significant antifungal activity against various fungal strains.

Quantitative Data for Antifungal Activity (Minimum Inhibitory Concentration - MIC)

| Compound ID | C. albicans (µg/mL) | A. niger (µg/mL) | Reference |

| 5a | 25 | 50 | [13] |

| 5c | 12.5 | 25 | [13] |

| 5d | 12.5 | 25 | [13] |

| 7a | 25 | 50 | [13] |

| 7c | 12.5 | 25 | [13] |

| Griseofulvin (Control) | 6.25 | 12.5 | [13] |

Experimental Protocol: Agar Well/Disc Diffusion Method for Antimicrobial Screening

The agar well diffusion or disc diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[13][14][15]

Materials:

-

Petri plates

-

Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Bacterial and fungal cultures

-

Sterile cork borer or sterile filter paper discs (6 mm)

-

Substituted quinoxaline compounds (dissolved in DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (DMSO)

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri plates.

-

Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.

-

Well/Disc Application:

-

Well Diffusion: Create wells (6 mm in diameter) in the agar using a sterile cork borer.

-

Disc Diffusion: Place sterile filter paper discs on the surface of the agar.

-

-

Compound Addition: Add a specific volume (e.g., 100 µL) of the quinoxaline derivative solution, positive control, and negative control into the wells or onto the discs.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well/disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity of Substituted Quinoxalines

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Quinoxaline derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[16]

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins. Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Several quinoxaline derivatives have been identified as potent and selective COX-2 inhibitors.[4]

Quantitative Data for COX-2 Inhibition

| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 4a | 1.17 | 28.8 | 24.61 | [4] |

| 5 | 0.83 | 40.32 | 48.58 | [4] |

| 11 | 0.62 | 37.96 | 61.23 | [4] |

| 13 | 0.46 | 30.41 | 66.11 | [4] |

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory effects of some quinoxaline compounds.[16][17][18][19]

Signaling Pathway: NF-κB Inhibition by Quinoxaline Derivatives

Caption: The NF-κB signaling pathway and its inhibition by certain quinoxaline derivatives.

Experimental Protocol: COX-2 Inhibition Assay

The COX-2 inhibitory activity of compounds can be determined using commercially available screening kits or by measuring the production of prostaglandins.[20][21]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Heme

-

Fluorometric probe

-

Substituted quinoxaline compounds

-

Positive control (e.g., Celecoxib)

-

96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds to the desired concentrations.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells. Add the test compounds, positive control, or vehicle to their respective wells.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: Calculate the rate of the reaction for each well. The percent inhibition is determined by comparing the reaction rates of the test compounds to the vehicle control. The IC50 value is calculated from the dose-response curve.

Conclusion

Substituted quinoxaline compounds represent a versatile and highly promising class of molecules in the field of medicinal chemistry. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore their potential for the development of new and effective therapeutic agents. The mechanisms of action are varied, often involving the inhibition of key enzymes and the modulation of critical signaling pathways. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data and detailed experimental protocols, to aid researchers in their efforts to explore and exploit the therapeutic potential of the quinoxaline scaffold. Further research and development in this area are warranted to translate these promising preclinical findings into clinically useful drugs.

References

- 1. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]

- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchhub.com [researchhub.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]

- 15. tandfonline.com [tandfonline.com]

- 16. A quinoxaline urea analog uncouples inflammatory and pro-survival functions of IKKβ - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. abcam.com [abcam.com]

The Therapeutic Promise of Quinoxaline Amines: A Technical Guide for Drug Discovery

Researchers, scientists, and drug development professionals are increasingly turning their attention to quinoxaline amines, a class of nitrogen-containing heterocyclic compounds demonstrating significant therapeutic potential across a spectrum of diseases. This guide provides an in-depth review of the current literature, focusing on the anticancer, antimicrobial, antiviral, and neuroprotective properties of these versatile molecules. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to facilitate further research and development in this promising area.

Quinoxaline derivatives, characterized by a fused benzene and pyrazine ring system, have emerged as privileged scaffolds in medicinal chemistry. Their diverse biological activities stem from their ability to interact with various biological targets. This guide consolidates the current understanding of their therapeutic potential, with a focus on amine-substituted quinoxalines.

Anticancer Activity: Targeting Key Cellular Pathways

Quinoxaline amines have shown significant promise as anticancer agents, with numerous studies reporting potent activity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of protein kinases, crucial regulators of cell growth, proliferation, and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected quinoxaline amine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline Urea Analog | HCT116 (Colon) | 4.4 | [1] |

| Quinoxaline Urea Analog | MCF-7 (Breast) | 4.4 | [1] |

| 1-(N-substituted)-quinoxaline | MCF-7 (Breast) | 2.61 | [1] |

| Sulfono-hydrazide Derivative | MCF-7 (Breast) | 22.11 ± 13.3 | [1] |

| Benzo-hydrazide Derivative | A549 (Lung) | 46.6 ± 7.41 | [1] |

| Benzo-hydrazide Derivative | HCT-116 (Colon) | 48 ± 8.79 | [1] |

| Imidazole-substituted Quinoxaline | A375 (Melanoma) | 0.003 | [1] |

| Aminoalcohol-based Quinoxaline (DEQX) | Ht-29 (Colorectal) | 12.5 (µg/mL) | [2] |

| Aminoalcohol-based Quinoxaline (OAQX) | Ht-29 (Colorectal) | 12.5 (µg/mL) | [2] |

| 2,3-dialkenyl-substituted quinoxaline (4m) | A549 (Lung) | 9.32 ± 1.56 | [3] |

| 2,3-dialkenyl-substituted quinoxaline (4b) | A549 (Lung) | 11.98 ± 2.59 | [3] |

| Quinoxaline Compound IV | PC-3 (Prostate) | 2.11 | [4][5] |

| Quinoxaline Compound III | PC-3 (Prostate) | 4.11 | [4][5] |

| Quinoxaline Compound IV | HepG2 (Liver) | >10 | [4][5] |

| Quinoxaline Compound III | HepG2 (Liver) | >10 | [4][5] |

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide derivative | HCT116, HepG2, MCF-7 | as low as 2.5 | [6] |

Experimental Protocols: Anticancer Assays

Cell Viability Assay (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the quinoxaline amine compounds and incubated for a further 48-72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[4][5]

Apoptosis Assay (Annexin V-FITC Staining):

-

Cell Treatment: Cells are treated with the quinoxaline amine compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Signaling Pathways in Cancer

Quinoxaline derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/mTOR pathway.[7][8] Inhibition of these pathways can disrupt cell growth, proliferation, and survival.

Antimicrobial Activity: A Broad Spectrum of Action

Quinoxaline amines have demonstrated significant activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentrations (MIC) of various quinoxaline amine derivatives against different microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 5p | S. aureus | 4 | [9] |

| Compound 5p | B. subtilis | 8 | [9] |

| Compounds 5m-5p | MRSA | 8-32 | [9] |

| Compounds 5m-5p | E. coli | 4-32 | [9] |

| Compound 2d | E. coli | 8 | [10] |

| Compound 3c | E. coli | 8 | [10] |

| Compound 2d | B. subtilis | 16 | [10] |

| Compound 3c | B. subtilis | 16 | [10] |

| Compound 4 | B. subtilis | 16 | [10] |

| Compound 6a | B. subtilis | 16 | [10] |

| Compound 10 | C. albicans | 16 | [10] |

| Compound 10 | A. flavus | 16 | [10] |

| Quinoxaline Derivative | MRSA | 1-8 | [11] |

| Compound 5k | Acidovorax citrulli | - | [12] |

| Compound 5j | Rhizoctonia solani | 8.54 (EC50) | [12] |

| Compound 5t | Rhizoctonia solani | 12.01 (EC50) | [12] |

Experimental Protocols: Antimicrobial Assays

Disk Diffusion Method:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Disk Application: Sterile paper disks impregnated with a known concentration of the quinoxaline amine compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[13]

Broth Microdilution Method (for MIC Determination):

-

Serial Dilution: Two-fold serial dilutions of the quinoxaline amine compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The microtiter plate is incubated under suitable conditions.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

Antiviral and Neuroprotective Potential

Beyond their anticancer and antimicrobial properties, quinoxaline amines are also being investigated for their potential as antiviral and neuroprotective agents.

Antiviral Activity

Several quinoxaline derivatives have shown inhibitory activity against a range of viruses. For instance, certain derivatives have demonstrated efficacy against Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and even the virus responsible for COVID-19.[14][15][16][17]

Quantitative Antiviral Data:

| Compound/Derivative | Virus | EC50 | Cell Line | Reference |

| 1-(4-chloro-8-methyl... | HSV | 25% plaque reduction at 20 µg/mL | Vero | [14] |

| Ethyl 2-(4-chlorophenyl)... | Vaccinia virus | 2 µM | HEL | [15] |

| Quinoxaline derivative | HCMV | < 0.05 µM | - | [18] |

| Quinoxaline derivative 6 | Coxsackievirus B4 (CVB4) | 1.7 µM | Vero-76, LLC-MK2 | [19] |

| Quinoxaline derivative 7 | Coxsackievirus B4 (CVB4) | 1.5 µM | Vero-76, LLC-MK2 | [19] |

| Quinoxaline derivative 6 | Coxsackievirus B3 (CVB3) | 2-3 µM | Vero-76, LLC-MK2 | [19] |

| Quinoxaline derivative 8 | Echovirus 9 (E9) | 6 µM | Vero-76, LLC-MK2 | [19] |

| Quinoxaline derivative 11-b | Influenza A (H1N1) | 0.2164 µM | - | [17] |

| Quinoxaline derivative 3 | HIV-1 | 3.1 nM | MT2 | [20] |

Experimental Protocol: Plaque Reduction Assay:

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a known amount of virus.

-

Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of the quinoxaline amine compound.

-

Incubation: The plates are incubated for a period sufficient for viral plaques (localized areas of cell death) to form.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to that in the untreated control wells.

-

EC50 Calculation: The effective concentration 50 (EC50), the concentration of the compound that reduces the number of plaques by 50%, is determined.[14]

Neuroprotective Effects

Emerging research suggests that quinoxaline amines may have a role in protecting neurons from damage, a key factor in neurodegenerative diseases like Parkinson's and Alzheimer's.[21][22][23] Studies have shown that certain derivatives can enhance neuronal viability, block Aβ-induced toxicity, and reduce oxidative stress in cellular and animal models of these diseases.[23] For example, the compound PAQ (4c) has been shown to attenuate neurodegeneration in a mouse model of Parkinson's disease.[22]

Synthesis of Bioactive Quinoxaline Amines

The synthesis of quinoxaline amines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[24] Modifications to this general method, including the use of various catalysts and reaction conditions, have been developed to improve yields and create a diverse library of derivatives.[14][24][25][26]

General Synthetic Protocol:

-

Reaction of o-phenylenediamine and a 1,2-dicarbonyl compound: The two starting materials are reacted in a suitable solvent, often with an acid or metal catalyst.[24]

-

Introduction of the amine group: The amine functionality can be introduced at various positions on the quinoxaline ring through nucleophilic substitution or other synthetic transformations. For example, a chloro-substituted quinoxaline can be reacted with an amine.[25]

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Conclusion

Quinoxaline amines represent a highly promising class of compounds with a broad range of therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents warrants continued investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel quinoxaline amine-based therapeutics. Further exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the potency and selectivity of these compounds for clinical use.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. iris.unica.it [iris.unica.it]

- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 21. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 25. mdpi.com [mdpi.com]

- 26. mtieat.org [mtieat.org]

In Vitro Screening of 3,8-Dimethylquinoxalin-6-amine for Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The quinoxaline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This technical guide provides a comprehensive overview of the in vitro screening process for 3,8-Dimethylquinoxalin-6-amine, a representative quinoxaline derivative, to assess its potential as a kinase inhibitor. This document outlines detailed experimental protocols for primary kinase screening, dose-response analysis, and outlines relevant signaling pathways for further investigation.

Introduction to Quinoxaline Derivatives as Kinase Inhibitors

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad range of biological activities.[1][2] Their structural features allow them to serve as versatile scaffolds for the development of targeted therapeutics, particularly as protein kinase inhibitors.[1][2] Numerous studies have demonstrated the potential of quinoxaline derivatives to inhibit a variety of kinases, including c-Met, Pim-1/2, Apoptosis signal-regulated kinase 1 (ASK1), Epidermal Growth Factor Receptor (EGFR), and Glycogen Synthase Kinase 3β (GSK3β).[3][4][5][6][7] The development of these compounds is a promising avenue for anticancer drug discovery.[1][2]

Experimental Protocols

General In Vitro Kinase Assay Protocol (Luminescence-Based)

This protocol describes a common method for measuring kinase activity and its inhibition by a test compound. The assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

-

Kinase of interest (e.g., recombinant human kinases)

-

Kinase-specific substrate

-

This compound (test compound)

-

Staurosporine (positive control inhibitor)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase buffer.

-

Reaction Setup:

-

To each well of the microplate, add the test compound dilutions.

-

Add the kinase and its specific substrate to each well.

-

Include control wells: "no kinase" (background), "kinase + vehicle (DMSO)" (maximum activity), and "kinase + staurosporine" (maximum inhibition).

-

-

Initiation of Kinase Reaction: Add ATP to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Termination and Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

Dose-Response and IC50 Determination

To quantify the potency of this compound, a dose-response experiment is performed.

Procedure:

-

Prepare a 10-point serial dilution of this compound, typically starting from a high concentration (e.g., 100 µM).

-

Perform the in vitro kinase assay as described in section 2.1 with the serial dilutions.

-

Calculate the percent inhibition for each concentration relative to the high and low controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Data Presentation

The quantitative data from the in vitro screening should be summarized in a clear and structured format for easy comparison.

| Compound | Target Kinase | IC50 (nM) | Assay Type |

| This compound | Kinase A | [Value] | Luminescence-based |

| This compound | Kinase B | [Value] | Luminescence-based |

| Staurosporine (Control) | Kinase A | [Value] | Luminescence-based |

Note: The values in this table are placeholders and would be populated with experimental results.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a relevant signaling pathway.

Caption: Experimental workflow for in vitro kinase inhibition screening.

Caption: A representative kinase signaling pathway (MAPK/ERK).

Conclusion

The in vitro screening of this compound for kinase inhibition is a critical first step in evaluating its therapeutic potential. The protocols and workflows outlined in this guide provide a robust framework for identifying and characterizing the activity of this and other novel quinoxaline derivatives. Positive results from these initial screens would warrant further investigation, including selectivity profiling against a broader panel of kinases, cell-based assays to confirm on-target activity, and subsequent preclinical development.

References

- 1. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 3. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 7. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Quinoxaline Landscape: A Technical Guide to Dimethylquinoxalin-6-amine Isomers

Disclaimer: Extensive searches for "3,8-Dimethylquinoxalin-6-amine" in prominent chemical databases and the scientific literature did not yield a specific CAS number, molecular formula, or any associated experimental data. This suggests that this particular isomer may be a novel compound, is not well-characterized, or the nomenclature is non-standard. This guide will therefore focus on the available technical information for two closely related and scientifically documented positional isomers: 3,7-Dimethylquinoxalin-6-amine and 2,3-Dimethylquinoxalin-6-amine .

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the chemical identity, and available data on these quinoxaline derivatives.

Chemical Identity and Properties

The fundamental chemical information for the two documented isomers of dimethylquinoxalin-6-amine is summarized below. Both isomers share the same molecular formula and molecular weight, differing only in the positions of the methyl groups on the quinoxaline core.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,7-Dimethylquinoxalin-6-amine | 122457-29-8 | C₁₀H₁₁N₃ | 173.21 |

| 2,3-Dimethylquinoxalin-6-amine | 7576-88-7 | C₁₀H₁₁N₃ | 173.21 |

Synthesis and Methodologies

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry, with the most common method being the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.[1]

General Synthesis of 2,3-Disubstituted Quinoxalin-6-amines

A general and robust method for the synthesis of 2,3-disubstituted quinoxalin-6-amine analogs involves a two-step process starting from a commercially available nitro-substituted o-phenylenediamine.[2]

Experimental Protocol:

-

Step 1: Synthesis of 2,3-Disubstituted-6-nitroquinoxalines

-

A mixture of 4-nitro-1,2-phenylenediamine and a 1,2-dicarbonyl compound (e.g., 2,3-butanedione for the synthesis of 2,3-dimethyl-6-nitroquinoxaline) is refluxed in ethanol for 36-48 hours.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

-

Step 2: Reduction to 2,3-Disubstituted Quinoxalin-6-amines

-

The synthesized 2,3-disubstituted-6-nitroquinoxaline is dissolved in ethanol.

-

A catalytic amount of palladium on carbon (Pd/C, 10%) is added to the solution.

-

The mixture is subjected to hydrogenation (H₂) at room temperature for 6-8 hours.[2]

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the desired 2,3-disubstituted quinoxalin-6-amine.[2]

-

This synthetic workflow is depicted in the diagram below.

Caption: Synthetic workflow for 2,3-disubstituted quinoxalin-6-amines.

Biological Activity and Potential Applications

Quinoxaline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[2] While specific data for 3,7-dimethylquinoxalin-6-amine is scarce, research on 2,3-substituted quinoxalin-6-amine analogs has revealed promising antiproliferative activity against various cancer cell lines.[2]

A study by Chen et al. (2011) involved the synthesis of a library of 2,3-substituted quinoxalin-6-amine analogs and their screening for growth inhibitory effects. This research identified compounds with low micromolar potency against a panel of cancer cell lines, including those for lung, pancreatic, colon, breast, prostate, ovarian, and bone cancer.[2][3] The mechanism of action for some of these active compounds was found to involve the activation of caspases 3/7, cleavage of PARP, and Mcl-1 dependent apoptosis.[2]

The logical workflow for the screening and evaluation of these compounds is illustrated below.

Caption: Screening workflow for quinoxalin-6-amine analogs.

Conclusion

While direct experimental data for this compound remains elusive, the available information on its isomers, 3,7-dimethylquinoxalin-6-amine and 2,3-dimethylquinoxalin-6-amine, provides a valuable starting point for researchers. The established synthetic routes for the quinoxaline core, coupled with the demonstrated biological potential of 2,3-disubstituted quinoxalin-6-amines as antiproliferative agents, highlight the importance of this class of compounds in drug discovery and development. Further research is warranted to synthesize and characterize the 3,8-isomer to fully understand the structure-activity relationships within this family of molecules.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Applications of 3,8-Dimethylquinoxalin-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the potential research applications of a specific derivative, 3,8-Dimethylquinoxalin-6-amine. While direct biological data for this compound is limited in publicly accessible literature, its structural similarity to known bioactive quinoxaline-6-amine analogs suggests significant potential, particularly in the fields of oncology and kinase inhibitor development. This document outlines a plausible synthetic route, details relevant experimental protocols, and presents a rationale for its investigation as a novel therapeutic agent, supported by data from closely related compounds.

Introduction: The Quinoxaline Scaffold in Drug Discovery

Quinoxaline, a fused bicyclic system of benzene and pyrazine rings, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The versatility of the quinoxaline core allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles. The 6-amino substitution, in particular, has been identified as a key pharmacophore for antiproliferative and kinase inhibitory activities.[1][4][5]

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process, beginning with the condensation of 4-nitro-1,2-phenylenediamine with 2,3-butanedione to form 2,3-dimethyl-6-nitroquinoxaline. This intermediate is then subjected to reduction to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2,3-dimethyl-6-nitroquinoxaline [6]

-

Materials: 4-nitro-o-phenylenediamine, 2,3-butanedione (diacetyl), distilled water, ethanol, chloroform.

-

Procedure:

-

A mixture of 4-nitro-o-phenylenediamine (1.53 g, 10 mmol) and 2,3-butanedione (0.86 g, 10 mmol) in a 1:1 molar ratio is refluxed in distilled water (50 mL) for 1 hour.

-

The reaction mixture is then dried on a rotary evaporator under low pressure.

-

The resulting solid is recrystallized from a 1:1 mixture of ethanol-chloroform to afford brownish crystals of 2,3-dimethyl-6-nitroquinoxaline.

-

Step 2: Synthesis of this compound (Proposed)

-

Materials: 2,3-dimethyl-6-nitroquinoxaline, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas (H₂), Celite.

-

Procedure:

-

In a flask inerted with an inert gas (e.g., Argon), add 10% Pd/C catalyst.

-

Dissolve 2,3-dimethyl-6-nitroquinoxaline (1.0 g) in ethanol.

-

Add the solution of the starting material to the flask containing the catalyst.

-

Replace the inert atmosphere with hydrogen gas using a balloon or a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst with adsorbed hydrogen is flammable.

-

The filtrate is concentrated under reduced pressure to yield this compound.

-

Potential Research Applications

Based on the established bioactivity of structurally similar quinoxaline-6-amine analogs, this compound is a promising candidate for investigation in several research areas.

Anticancer Drug Discovery

Quinoxaline derivatives are known to exhibit potent antiproliferative activity against various cancer cell lines.[1][7] The 6-aminoquinoxaline scaffold, in particular, has been the subject of structure-activity relationship (SAR) studies to develop novel anticancer agents.[4][5]

Table 1: Antiproliferative Activity of 2,3-Substituted Quinoxalin-6-amine Analogs [1]

| Compound ID | R1 (Position 2 & 3) | Modification at 6-amino group | Cancer Cell Line | % Growth Inhibition at 20 µM |

| 5a | Methyl | Acetyl | A549 (Lung) | 55 |

| HT29 (Colon) | 62 | |||

| MDAMB231 (Breast) | 58 | |||

| 5b | Methyl | Phenylurea | A549 (Lung) | 75 |

| HT29 (Colon) | 81 | |||

| MDAMB231 (Breast) | 78 | |||

| 5f | Furan | Phenylurea | A549 (Lung) | 88 |

| HT29 (Colon) | 92 | |||

| MDAMB231 (Breast) | 90 |

The data in Table 1 suggests that substitutions at the 2 and 3 positions of the quinoxaline ring significantly influence the antiproliferative activity. While data for the 3,8-dimethyl analog is not available, the activity of the 2,3-dimethyl analog (5a and 5b) provides a strong rationale for investigating this compound and its derivatives as potential anticancer agents. Further derivatization of the 6-amino group, for instance, by forming ureas, could enhance its potency.

Kinase Inhibitor Development

Many quinoxaline derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][3] The quinoxaline scaffold can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of various kinases.[3]